6,7-Dimethoxy-3-methylisoquinoline
CAS No.: 20232-43-3
Cat. No.: VC20482939
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20232-43-3 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 6,7-dimethoxy-3-methylisoquinoline |
| Standard InChI | InChI=1S/C12H13NO2/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8/h4-7H,1-3H3 |
| Standard InChI Key | SBCYNRRRJNAROD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC(=C(C=C2C=N1)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 6,7-dimethoxy-3-methylisoquinoline is C₁₃H₁₅NO₂, with a molecular weight of 217.27 g/mol. The compound features a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) groups at positions 6 and 7 enhance electron density in the aromatic system, while the methyl (-CH₃) group at position 3 introduces steric and electronic effects that influence reactivity .
Key Structural Features:
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Isoquinoline Core: Provides a rigid planar structure conducive to π-π stacking interactions.
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Methoxy Substituents: Electron-donating groups that direct electrophilic substitution to specific positions.
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Methyl Group: Modifies solubility and steric accessibility for further functionalization.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Melting Point | 120–122°C (estimated) |
| Solubility | Moderate in polar organic solvents (e.g., methanol, DMSO) |
| LogP (Octanol-Water) | 2.1 (predicted) |
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 6,7-dimethoxy-3-methylisoquinoline typically involves multi-step organic reactions. A common strategy employs the Bischler–Napieralski reaction, where phenethylamine derivatives are cyclized under acidic conditions. For example, 3,4-dimethoxyphenethylamine can be formylated and subsequently treated with oxalyl chloride to form an intermediate iminium ion, which undergoes cyclization to yield the isoquinoline framework .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | 3,4-Dimethoxyphenethylamine + Ethyl formate (reflux, 6 h) | Formamidine derivative | 85% |
| 2 | Oxalyl chloride in CH₂Cl₂ (10–20°C, 2 h) | Iminium chloride | 78% |
| 3 | Phosphotungstic acid (catalytic, 1 h) | Cyclized product | 80% |
| 4 | Methanol addition (reflux, 3 h) | 6,7-Dimethoxy-3-methylisoquinoline | 75% |
One-Pot Methodologies
Recent advancements, such as the one-pot method described in patent CN110845410A, streamline synthesis by combining formylation, cyclization, and purification steps. This approach reduces material costs and improves safety by minimizing intermediate isolation .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-rich aromatic system and substituents:
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Electrophilic Substitution: Methoxy groups direct incoming electrophiles to positions 5 and 8.
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Nucleophilic Substitution: The methyl group at position 3 can undergo oxidation to a carboxylic acid or serve as a site for radical reactions.
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Cross-Coupling Reactions: The isoquinoline nitrogen facilitates coordination in metal-catalyzed reactions (e.g., Suzuki–Miyaura couplings).
Antimicrobial and Antitumor Properties
Isoquinoline derivatives with 6,7-dimethoxy substituents often exhibit broad-spectrum antimicrobial activity. For instance, analogs lacking the methyl group show MIC values of 8 µg/mL against Staphylococcus aureus. Antitumor effects are linked to topoisomerase inhibition and apoptosis induction .
Industrial and Research Applications
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Pharmaceutical Intermediates: Serves as a precursor for antihypertensive and antispasmodic agents.
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Chemical Probes: Used in studying neurotransmitter receptors due to structural similarity to natural alkaloids.
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Material Science: Functionalized derivatives are explored as ligands in catalytic systems.
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